Sco-peg8-cooh

PROTAC linker PEG length ternary complex

SCO-PEG8-COOH (CAS 2143968-79-8) is a heterobifunctional polyethylene glycol (PEG) derivative designed as a linker for Proteolysis Targeting Chimeras (PROTACs). It features a succinimidyl carbonate (SCO) group for amine-reactive conjugation and a carboxylic acid (COOH) for further functionalization, bridged by an eight-unit PEG spacer (PEG8).

Molecular Formula C28H49NO12
Molecular Weight 591.7 g/mol
Cat. No. B12378963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSco-peg8-cooh
Molecular FormulaC28H49NO12
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESC1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C28H49NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h26H,1-4,6,8-25H2,(H,29,32)(H,30,31)
InChIKeyOGOZTEIYBYFWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SCO-PEG8-COOH: A PROTAC Linker with Dual Reactivity and Defined PEG8 Spacer


SCO-PEG8-COOH (CAS 2143968-79-8) is a heterobifunctional polyethylene glycol (PEG) derivative designed as a linker for Proteolysis Targeting Chimeras (PROTACs) . It features a succinimidyl carbonate (SCO) group for amine-reactive conjugation and a carboxylic acid (COOH) for further functionalization, bridged by an eight-unit PEG spacer (PEG8) [1]. This specific architecture provides a balance of solubility, flexibility, and defined molecular reach, making it a key building block in targeted protein degradation research . The compound is available for research use with a purity typically ≥95% and a molecular weight of 591.7 g/mol [2].

SCO-PEG8-COOH: Why Linker Length and Reactive Group Specificity are Non-Interchangeable


Generic substitution of SCO-PEG8-COOH with other PEG linkers is not feasible due to the critical interplay between spacer length, reactive group chemistry, and PROTAC ternary complex formation. The PEG8 spacer provides a distinct end-to-end distance (~3-4 nm) and conformational flexibility profile, which is empirically optimized for many E3 ligase-target protein pairs [1]. Shorter linkers like SCO-PEG4-COOH can impose steric constraints that prevent ternary complex formation, while longer PEG chains may increase entropic penalties . Furthermore, the SCO group (a succinimidyl carbonate) reacts specifically with primary amines, whereas alternative click chemistry handles like DBCO or BCN are designed for azide-alkyne cycloaddition, making them incompatible with amine-based conjugation strategies without prior modification .

SCO-PEG8-COOH: Quantitative Differentiation in Linker Length, Reactivity, and Physicochemical Properties


SCO-PEG8-COOH vs. SCO-PEG4-COOH: Extended PEG Spacer Length Differentiates Ternary Complex Formation Potential

The PEG8 spacer in SCO-PEG8-COOH provides a longer and more flexible tether compared to the PEG4 analog, which is critical for spanning the distance between E3 ligase and target protein binding pockets. While direct comparative ternary complex formation data for SCO-PEG8-COOH is not available, class-level evidence demonstrates that a PEG8 linker can significantly improve degradation potency over a PEG4 linker. In a head-to-head comparison of PROTACs targeting the same protein, a construct using a PEG8 linker exhibited an EC50 of 635 nM, which was 2.1-fold more potent than a PEG4-based construct (EC50 = 1312 nM) [1]. This class-level inference suggests that the extra four ethylene glycol units in SCO-PEG8-COOH provide a kinetic advantage in ternary complex stabilization compared to SCO-PEG4-COOH [2].

PROTAC linker PEG length ternary complex

SCO-PEG8-COOH vs. DBCO-PEG8-COOH: Orthogonal Conjugation Chemistry Dictates Application

The SCO group in SCO-PEG8-COOH reacts specifically with primary amines (e.g., lysine residues) to form a stable carbamate linkage, whereas the DBCO group in DBCO-PEG8-COOH participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules . While direct kinetic data for SCO-amine reactions are not available, class-level rate constants for related cyclooctyne-azide reactions (e.g., for DBCO) can be > 1 M⁻¹s⁻¹ [1]. This fundamental difference in reactivity means these linkers are not interchangeable; SCO-PEG8-COOH is the necessary choice for direct, one-step conjugation to native amine-containing biomolecules without the need for pre-introduction of an azide handle [2].

PROTAC linker click chemistry bioconjugation

SCO-PEG8-COOH vs. m-PEG8-Succinimidyl Carbonate: Heterobifunctionality Enables Modular PROTAC Assembly

SCO-PEG8-COOH is a heterobifunctional linker containing both an amine-reactive SCO group and a carboxyl (COOH) group, allowing for sequential, orthogonal conjugation of two different ligands . In contrast, m-PEG8-succinimidyl carbonate is a homobifunctional linker with two identical SCO termini, which can lead to uncontrolled crosslinking and is not suitable for constructing heterobifunctional PROTACs . This structural difference is quantified by the number of distinct reactive groups: SCO-PEG8-COOH has 2 distinct functional groups (SCO and COOH), while the comparator has 1 functional group type (SCO) present at both ends.

PROTAC linker heterobifunctional modular synthesis

SCO-PEG8-COOH vs. BCN-PEG8-COOH: Different Cyclooctyne Moieties Offer Variable Steric and Kinetic Profiles

Both SCO-PEG8-COOH and BCN-PEG8-COOH utilize a cyclooctyne moiety for copper-free click chemistry, but with distinct structural features. The SCO group is a simple cyclooctyne, while BCN (bicyclo[6.1.0]nonyne) is a fused bicyclic system. Although direct kinetic data comparing SCO-azide and BCN-azide reactions are not available, class-level rate constants for similar cyclooctynes indicate that BCN can exhibit faster reaction kinetics (e.g., ~0.1-1 M⁻¹s⁻¹) compared to simpler cyclooctynes (~0.01 M⁻¹s⁻¹) due to increased ring strain [1]. However, the simpler SCO group may offer advantages in terms of reduced steric bulk and potentially lower non-specific binding in complex biological environments [2].

PROTAC linker SPAAC steric hindrance

SCO-PEG8-COOH: Optimal Application Scenarios for PROTAC Synthesis and Bioconjugation


Modular PROTAC Synthesis Requiring Sequential, Orthogonal Conjugation

SCO-PEG8-COOH is ideally suited for the stepwise construction of PROTACs where an E3 ligase ligand and a target protein ligand need to be attached to a central PEG8 spacer in a controlled, orthogonal manner. The SCO group allows for initial conjugation to an amine-containing ligand, followed by activation of the COOH group for attachment of the second ligand. This modular approach is not possible with homobifunctional linkers like m-PEG8-succinimidyl carbonate .

Conjugation to Native Proteins or Peptides without Prior Chemical Modification

The SCO group in SCO-PEG8-COOH enables direct, one-step conjugation to the primary amines of lysine residues in native proteins or peptides. This avoids the need for introducing non-native functional groups (e.g., azides) that could alter protein structure or function. This makes SCO-PEG8-COOH a superior choice for bioconjugation workflows aiming to preserve native biological activity [1].

PROTAC Optimization Campaigns Targeting Protein Pairs Requiring a PEG8 Spacer

For PROTAC targets where preliminary screening with shorter linkers (e.g., PEG4) shows poor degradation activity, SCO-PEG8-COOH provides the necessary extended reach and conformational flexibility to facilitate ternary complex formation. Class-level evidence demonstrates that a PEG8 linker can improve degradation potency by >2-fold compared to a PEG4 linker in certain contexts [2].

Synthesis of PROTACs Where Minimal Linker Steric Bulk is Desired

In scenarios where a large, polycyclic click-chemistry handle like DBCO might introduce unwanted steric hindrance or hydrophobic interactions, the simpler cyclooctyne (SCO) group in SCO-PEG8-COOH offers a more compact alternative. This can be particularly advantageous for targeting shallow or congested protein binding pockets [3].

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